5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,7-Dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with appropriate halogenating agents. One common method includes the reaction of 5,7-dichloro-8-fluoropyrimidine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential antiviral and anticancer properties. The presence of halogen atoms enhances its ability to interact with biological targets .
Industry: In the industrial sector, it is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms play a crucial role in binding to active sites, inhibiting enzyme activity, and modulating biological pathways . This interaction can lead to the inhibition of specific enzymes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4-one
- 7-Chloro-8-fluoro-2,4-dihydroxypyrido[4,3-d]pyrimidine
Comparison: Compared to similar compounds, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
Properties
Molecular Formula |
C7H2Cl2FN3O |
---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
5,7-dichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H2Cl2FN3O/c8-5-2-4(3(10)6(9)13-5)11-1-12-7(2)14/h1H,(H,11,12,14) |
InChI Key |
NKSGFNYKPLSQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl |
Origin of Product |
United States |
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